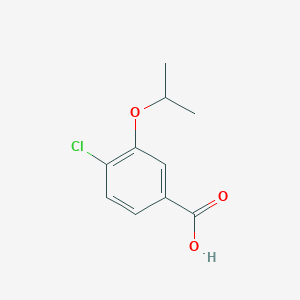

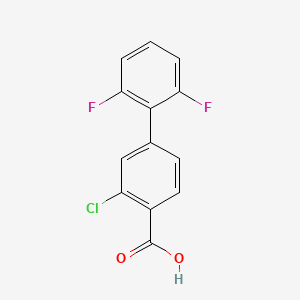

2-Chloro-4-(2,6-difluorophenyl)benzoic acid

Overview

Description

2-Chloro-4-(2,6-difluorophenyl)benzoic acid is an important intermediate in medicinal compounds and pesticides . It is used in the preparation of various chemical compounds .

Molecular Structure Analysis

The molecular formula of 2-Chloro-4-(2,6-difluorophenyl)benzoic acid is C13H7ClF2O2 . The InChI code is 1S/C13H7ClF2O2/c14-9-6-7 (4-5-8 (9)13 (17)18)12-10 (15)2-1-3-11 (12)16/h1-6H, (H,17,18) .Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4-(2,6-difluorophenyl)benzoic acid is 268.65 . The compound is a solid . The solubility of the compound in 95% ethanol is 50 mg/mL .Scientific Research Applications

Application

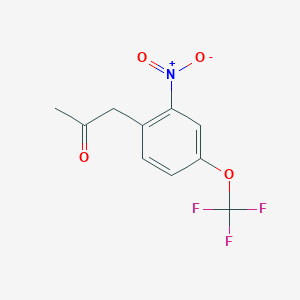

The compound is used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . This molecule is photoactive in solution, meaning it responds to light, making it potentially useful in the development of photochromic solid-state materials .

Method

The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit . The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .

Results

Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state . In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for o -fluoroazobenzene .

2. Synthesis of Novel Compounds

Application

“2-Chloro-4-(2,6-difluorophenyl)benzoic acid” is used as a starting reagent for the synthesis of various compounds, including furosemide, 4′-chloro-2′-fluoroacetophenone, novel herbicidal isoxazolecarboxamides, and potential liquid crystals .

Method

The specific methods of application or experimental procedures were not detailed in the source .

Results

The outcomes of these syntheses were not provided in the source .

3. Synthesis of Furosemide

Application

This compound is used as a starting reagent for the synthesis of furosemide , a diuretic drug used to treat fluid build-up due to heart failure, liver scarring, or kidney disease .

Method

The specific methods of application or experimental procedures were not detailed in the source .

Results

The outcomes of these syntheses were not provided in the source .

4. Synthesis of 4′-chloro-2′-fluoroacetophenone

Application

“2-Chloro-4-(2,6-difluorophenyl)benzoic acid” is used as a starting reagent for the synthesis of 4′-chloro-2′-fluoroacetophenone , a compound that could have potential applications in various chemical reactions .

Method

The specific methods of application or experimental procedures were not detailed in the source .

Results

The outcomes of these syntheses were not provided in the source .

5. Synthesis of Novel Herbicidal Isoxazolecarboxamides

Application

This compound is used as a starting reagent for the synthesis of novel herbicidal isoxazolecarboxamides , which could potentially be used in the development of new herbicides .

Method

The specific methods of application or experimental procedures were not detailed in the source .

Results

The outcomes of these syntheses were not provided in the source .

6. Preparation of Potential Liquid Crystals

Application

“2-Chloro-4-(2,6-difluorophenyl)benzoic acid” is used as a starting reagent for the preparation of potential liquid crystals . Liquid crystals have applications in various fields, including displays, sensors, and optical devices .

Method

The specific methods of application or experimental procedures were not detailed in the source .

Results

The outcomes of these preparations were not provided in the source .

Safety And Hazards

properties

IUPAC Name |

2-chloro-4-(2,6-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O2/c14-9-6-7(4-5-8(9)13(17)18)12-10(15)2-1-3-11(12)16/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDVFCVHUARFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70689700 | |

| Record name | 3-Chloro-2',6'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(2,6-difluorophenyl)benzoic acid | |

CAS RN |

1262006-10-9 | |

| Record name | 3-Chloro-2',6'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)